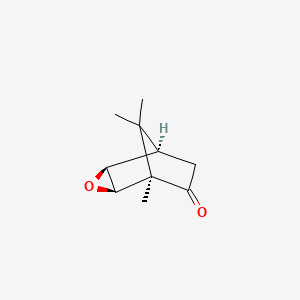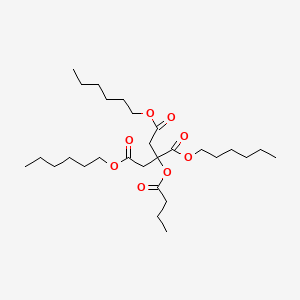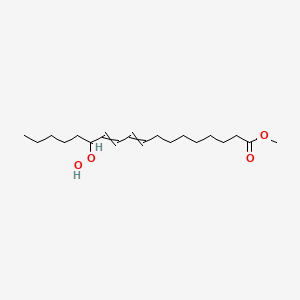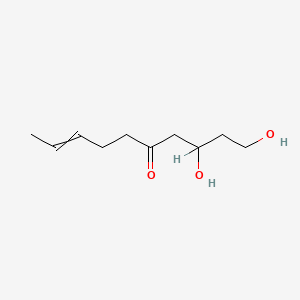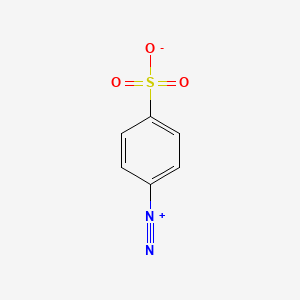
4-Diazonibencenosulfonato
Descripción general
Descripción
4-Diazoniobenzenesulfonate (4-DBS) is an organic compound belonging to the class of diazoniobenzenesulfonates. It is a colorless, odorless, crystalline solid that is soluble in water. 4-DBS is used in a variety of scientific research applications due to its unique properties. It is also used in the synthesis of other compounds, such as dyes and pharmaceuticals.
Aplicaciones Científicas De Investigación
Identificación de proteínas que contienen ácido γ-carboxiglutámico
El 4-Diazonibencenosulfonato se utiliza para identificar proteínas que contienen ácido γ-carboxiglutámico en extractos brutos de proteínas {svg_1}. Esta aplicación es particularmente útil en la investigación de bioquímica y biología molecular, donde la identificación de proteínas específicas es crucial.
Inmunoensayos
Como hapteno, el this compound se puede utilizar para conjugar con biomoléculas como proteínas o carbohidratos para crear inmunógenos para el desarrollo de inmunoensayos específicos y sensibles. Esto tiene implicaciones significativas en el campo de la inmunología y el diagnóstico clínico.
Modificación de superficie
El this compound se utiliza para modificar superficies orgánicas e inorgánicas para diversos fines. Estos incluyen la inmovilización de biomoléculas, la producción de biosensores y el desarrollo de materiales funcionalizados. Esto tiene aplicaciones de amplio alcance en la ciencia e ingeniería de materiales.
Detección y determinación de fenoles, aminas y tioles
El this compound es un reactivo eficaz para la detección y determinación de fenoles, aminas y tioles. Esto es particularmente útil en química analítica, donde a menudo se requiere la detección y cuantificación precisas de estos compuestos.
Catalizador en reacciones químicas
El this compound puede actuar como catalizador en ciertas reacciones químicas. Por ejemplo, puede facilitar la producción de furfural a partir de xilosa {svg_2}. Esto tiene implicaciones en el campo de la química verde y los procesos industriales sostenibles.
Síntesis de compuestos novedosos
Debido a sus fuertes propiedades oxidantes, el this compound se puede utilizar en la síntesis de compuestos novedosos. Esto es particularmente relevante en el campo de la química orgánica, donde la síntesis de nuevos compuestos es un área clave de investigación.
Safety and Hazards
4-Diazoniobenzenesulfonate is an unstable explosive which may explode when touched . It is incompatible with metals and should be stored in small quantities under refrigeration in loosely plugged containers . Upon decomposition, it emits toxic fumes of NOx and SOx . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves .
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of benzenesulfonate , which suggests that it may interact with similar biological targets
Mode of Action
As a diazonium compound, it may undergo reactions typical of this class of compounds, such as coupling reactions with phenols and aromatic amines . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given its structural similarity to benzenesulfonate , it may be involved in similar biochemical pathways.
Result of Action
As a diazonium compound, it may form azo compounds through coupling reactions, which could potentially have various effects on cellular function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-Diazoniobenzenesulfonate . .
Análisis Bioquímico
Biochemical Properties
4-Diazoniobenzenesulfonate plays a significant role in biochemical reactions, particularly in the identification of γ-carboxyglutamic acid-containing proteins . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteins in crude extracts, aiding in the identification and analysis of these proteins . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the target biomolecules, facilitating their detection and analysis.
Cellular Effects
The effects of 4-Diazoniobenzenesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Diazoniobenzenesulfonate can act as a hapten, a small molecule that elicits an immune response only when attached to a large carrier such as a protein . This property makes it useful in immunological studies, where it can be used to study the immune response and the role of specific proteins in this process.
Molecular Mechanism
At the molecular level, 4-Diazoniobenzenesulfonate exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action . This binding can result in the modulation of enzyme activity, either inhibiting or activating specific enzymes, which in turn affects various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Diazoniobenzenesulfonate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Diazoniobenzenesulfonate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell function and metabolism.
Dosage Effects in Animal Models
The effects of 4-Diazoniobenzenesulfonate vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as aiding in the identification of specific proteins. At higher doses, it can have toxic or adverse effects . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. It is important to carefully control the dosage to avoid potential toxicity and ensure the desired effects are achieved.
Metabolic Pathways
4-Diazoniobenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is primarily based on its ability to form stable complexes with enzymes, modulating their activity and influencing the overall metabolic process. This can lead to changes in the levels of specific metabolites, which can be detected and analyzed in biochemical studies.
Transport and Distribution
Within cells and tissues, 4-Diazoniobenzenesulfonate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing the use of 4-Diazoniobenzenesulfonate in biochemical research.
Subcellular Localization
The subcellular localization of 4-Diazoniobenzenesulfonate is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location within the cell
Propiedades
IUPAC Name |
4-diazoniobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIKXVPXLWUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2154-66-7 (Parent) | |
| Record name | p-Diazobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201024057 | |
| Record name | 4-Benzenediazoniumsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305-80-6 | |
| Record name | Diazotized sulfanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Diazobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-sulfo-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Benzenediazoniumsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-diazobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIAZOBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPZ6A2S3KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










